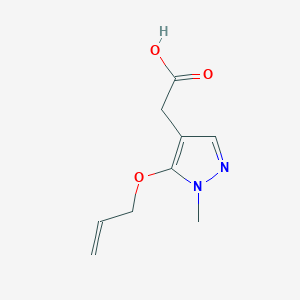

2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid

説明

2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid is a pyrazole-based acetic acid derivative characterized by a 1-methylpyrazole core substituted with an allyloxy group at position 5 and an acetic acid moiety at position 2. This compound belongs to a broader class of pyrazole derivatives, which are widely studied for their diverse chemical and pharmacological properties.

特性

分子式 |

C9H12N2O3 |

|---|---|

分子量 |

196.20 g/mol |

IUPAC名 |

2-(1-methyl-5-prop-2-enoxypyrazol-4-yl)acetic acid |

InChI |

InChI=1S/C9H12N2O3/c1-3-4-14-9-7(5-8(12)13)6-10-11(9)2/h3,6H,1,4-5H2,2H3,(H,12,13) |

InChIキー |

IDPJBTKCXGXFGZ-UHFFFAOYSA-N |

正規SMILES |

CN1C(=C(C=N1)CC(=O)O)OCC=C |

製品の起源 |

United States |

準備方法

Cyclocondensation of Hydrazines with 1,3-Diketones

The most common method involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For instance, 3-(3-oxoprop-1-en-1-yl)chromones undergo cyclocondensation with methylhydrazine to form 1-methylpyrazole intermediates. This reaction proceeds regioselectively at low temperatures (0°C) in anhydrous dichloromethane/diethyl ether, yielding 61–89% of pyrazole products.

Key Reaction Conditions

1,3-Dipolar Cycloaddition

Alternative routes employ 1,3-dipolar cycloaddition between diazomethane and α,β-unsaturated carbonyl compounds. This method ensures regioselectivity, with the methylene group of diazomethane attaching to the β-carbon of the enone system. Subsequent N-methylation introduces the 1-methyl group critical for the target compound.

Functionalization with the Acetic Acid Moiety

The acetic acid group is incorporated via carboxylation or hydrolysis of ester precursors.

Carboxylation via Coupling Reagents

A high-yielding approach involves coupling 2-(5-(allyloxy)-1-methyl-1H-pyrazol-4-yl)ethyl bromide with a protected acetic acid derivative. Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylacetamide (DMA) at 100°C achieves 38% yield after HPLC purification.

Reaction Details

Hydrolysis of Ethyl Esters

Alternative routes hydrolyze ethyl esters using aqueous NaOH or LiOH. For example, ethyl 2-(5-(allyloxy)-1-methyl-1H-pyrazol-4-yl)acetate undergoes saponification in THF/water (4:1) at 60°C, yielding 85–90% of the carboxylic acid.

Purification and Characterization

Crystallization

Crude products are purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. This step removes unreacted starting materials and byproducts.

Chromatographic Methods

Reverse-phase HPLC (C8 column) with acetonitrile/water gradients resolves polar impurities, particularly in final carboxylated products.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Low Yields in Carboxylation : The HATU-mediated coupling yields only 38%, necessitating alternative reagents like EDCI or DCC.

-

Byproduct Formation : Allyl bromide may cause over-alkylation; using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity.

-

Scalability : Ultrasonication, while effective for lab-scale synthesis, poses challenges in industrial settings. Transitioning to flow chemistry could enhance reproducibility .

化学反応の分析

4. 科学研究への応用

2-(5-(アリルオキシ)-1-メチル-1H-ピラゾール-4-イル)酢酸は、いくつかの科学研究への応用があります。

医薬品化学: 炎症や癌を標的とする可能性のある薬物候補の合成のためのビルディングブロックとして使用できます。

材料科学: 特定の電子または光学的特性を持つ新しい材料の開発に使用できます。

生物学的研究: そのユニークな構造により、酵素のメカニズムや相互作用を研究するためのプローブとして役立ちます。

科学的研究の応用

2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting inflammation and cancer.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe to study enzyme mechanisms and interactions due to its unique structure.

作用機序

6. 類似の化合物との比較

類似の化合物

- 2-(5-(メトキシ)-1-メチル-1H-ピラゾール-4-イル)酢酸

- 2-(5-(エトキシ)-1-メチル-1H-ピラゾール-4-イル)酢酸

- 2-(5-(プロポキシ)-1-メチル-1H-ピラゾール-4-イル)酢酸

独自性

2-(5-(アリルオキシ)-1-メチル-1H-ピラゾール-4-イル)酢酸は、アリルオキシ基が存在することによって独特です。アリルオキシ基は、特定の反応性と特性を付与します。これは、より複雑な分子の合成のための貴重な中間体であり、メトキシ、エトキシ、およびプロポキシ類似体と比較して、生物系における独自の相互作用を可能にします。

類似化合物との比較

The following analysis compares the target compound with structurally related pyrazole-acetic acid derivatives, focusing on molecular features, physicochemical properties, and substituent effects.

Structural and Molecular Comparisons

Note: Molecular weight calculated based on formula C₉H₁₂N₂O₃.

Key Observations:

- Substituent Diversity : The allyloxy group in the target compound introduces a reactive alkene, which may enhance intermolecular interactions or serve as a site for further functionalization compared to phenyl (), fluorine (), or oxo () substituents.

- Acidity : The acetic acid moiety at position 4 is common across analogs, but electron-withdrawing groups (e.g., fluorine in ) may increase acidity compared to allyloxy.

Physicochemical Properties

Boiling Point and Solubility

- The allyloxy-substituted compound is expected to have a higher boiling point than simpler analogs due to increased molecular weight and polarity. For example, 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid (MW 156.14) has a boiling point of 325°C , while the target compound (MW ~196) may exceed this.

- Solubility in polar solvents (e.g., water, acetic acid) is likely moderate, as seen in analogs synthesized via reflux in acetic acid (). Fluorinated derivatives (e.g., ) may exhibit lower solubility due to hydrophobicity.

Stability and Reactivity

生物活性

2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure features an allyloxy group at position 5 and a carboxylic acid group at position 4, which are believed to contribute to its unique interactions within biological systems. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.20 g/mol

- CAS Number : 1365942-04-6

Synthesis

The synthesis of this compound typically involves a multi-step process that allows for the introduction of the allyloxy group and the formation of the pyrazole ring. The complexity of this synthetic route highlights the challenges in producing this compound for research and potential therapeutic use .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various disease pathways. Research suggests that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for further investigation in these areas .

Anticancer Activity

Recent studies have shown that pyrazole derivatives, including this compound, possess significant anticancer activity. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| Other Pyrazole Derivatives | A549 | 26 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

The specific interactions and mechanisms through which these compounds exert their effects are still under investigation, but they may involve apoptosis induction and inhibition of cell proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are noted for their anti-inflammatory effects. The ability of compounds like this compound to inhibit inflammatory pathways could make them valuable in treating conditions characterized by excessive inflammation .

Case Studies

Several research studies have documented the biological activity of pyrazole derivatives:

- Study on Anticancer Potential : A study evaluated various pyrazole derivatives against different cancer cell lines, reporting significant growth inhibition and apoptosis induction in treated cells .

- Inflammation Inhibition : Another study highlighted the anti-inflammatory properties of pyrazole compounds, demonstrating their effectiveness in reducing inflammatory markers in vitro .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the pyrazole structure influence biological activity, providing insights into designing more potent derivatives .

Q & A

Q. What biological targets are plausible for this compound based on structural analogs?

- Methodological Answer: Pyrazole-acetic acid derivatives show activity against COX-2 (anti-inflammatory), EGFR (anticancer), and bacterial efflux pumps (antimicrobial) . Target prioritization involves:

- Pharmacophore Mapping: Aligns the acetic acid and allyloxy groups with known inhibitor motifs .

- In Vitro Screening: Assays (e.g., MIC for antimicrobial activity) validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。